2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol
Description
2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol (molecular formula: C₁₈H₁₅N₅O₂, molecular weight: 333.351 g/mol) is a quinazoline derivative characterized by a unique substitution pattern. The core structure consists of two fused quinazoline rings, with an 8-methoxy-4-methyl group on one quinazolin-2-yl moiety and a hydroxyl group at the 4-position of the second quinazoline ring. Its ChemSpider ID is 713196, and it is registered under RN 335210-91-8 .
Properties
Molecular Formula |
C18H15N5O2 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H15N5O2/c1-10-11-7-5-9-14(25-2)15(11)21-17(19-10)23-18-20-13-8-4-3-6-12(13)16(24)22-18/h3-9H,1-2H3,(H2,19,20,21,22,23,24) |
InChI Key |
XCQJPNOYQIHRNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC(=N1)NC3=NC4=CC=CC=C4C(=O)N3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(8-METHOXY-4-METHYL-2-QUINAZOLINYL)AMINO]-4-QUINAZOLINOL typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 8-methoxy-4-methylquinazoline with an appropriate amine, followed by cyclization and further functionalization to introduce the hydroxyl group at the 4-position . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
2-[(8-METHOXY-4-METHYL-2-QUINAZOLINYL)AMINO]-4-QUINAZOLINOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(8-METHOXY-4-METHYL-2-QUINAZOLINYL)AMINO]-4-QUINAZOLINOL involves its interaction with specific molecular targets. In cancer research, it has been shown to bind to the translationally controlled tumor protein (TCTP), leading to the downregulation of TCTP expression and upregulation of p53 expression. This interaction results in cell cycle arrest and inhibition of tumor growth .
Comparison with Similar Compounds
Table 1: Structural Comparison of Quinazoline Derivatives
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Modifications |
|---|---|---|---|
| Target Compound | 8-methoxy, 4-methyl, 2-amino, 4-hydroxyl | 333.35 | Dual quinazoline cores |
| S166 (N2-(Benzo[d]thiazol-2-yl)-N4-benzyl-8-methoxyquinazoline-2,4-diamine) | 8-methoxy, N4-benzyl, N2-benzothiazolyl | 394.45 | Benzothiazole substitution at N2 |
| S148 (2-(2H-Benzo[b][1,4]oxazin-4(3H)-yl)-4-(benzylamino)quinazolin-8-ol) | 8-hydroxyl, 4-benzylamino, benzooxazine substitution | 408.44 | Benzooxazine ring at C2 |
| 7-((4-(4-methoxyphenyl)thiazol-2-yl)amino)quinazolin-4-ol (4d) | 7-thiazolylamino, 4-hydroxyl, 4-methoxyphenyl | 350.38 | Thiazole ring at C7 |
| 2-(4-tert-Butylphenyl)quinazolin-4-ol | 4-tert-butylphenyl, 4-hydroxyl | 294.36 | Bulky tert-butyl group at C2 |
| 6-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine | 6-benzodioxolyl, 4-thiophenmethylamino | 361.40 | Benzodioxole substitution at C6 |
Key Observations:
- Dual Quinazoline Cores : The target compound’s dual quinazoline architecture distinguishes it from simpler derivatives like 2-(4-tert-butylphenyl)quinazolin-4-ol, which has a single quinazoline ring .
- Electron-Donating Groups : The 8-methoxy group in the target compound and S166 enhances solubility and may influence DNA intercalation or enzyme binding .
- Heterocyclic Substitutions : Compounds like S166 and 4d incorporate benzothiazole or thiazole moieties, which are associated with anticancer activity due to their planar, aromatic systems .
Key Observations:
- Microwave Synthesis : S166 and the benzodioxol derivative () utilized microwave irradiation, reducing reaction times but yielding moderately (35–58%).
- High-Yield Reactions : Thiazole derivatives (e.g., 4d) achieved >90% yields under conventional reflux conditions, highlighting the efficiency of thiazole coupling .
Key Observations:
- Thiazole Derivatives : Compound 4d’s anti-inflammatory activity (COX-2 inhibition) underscores the role of thiazole rings in modulating selectivity .
- Tankyrase Inhibition : The tert-butylphenyl substitution in TNKS1_IN-1 enhances hydrophobic interactions with tankyrase enzymes, a feature absent in the target compound .
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